molecular formula C25H19N3O2S B2396312 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea CAS No. 1203277-05-7

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea

Cat. No.: B2396312
CAS No.: 1203277-05-7
M. Wt: 425.51
InChI Key: DYFVEZRXDGKSPF-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure combining benzhydryl, benzofuran, and thiazolyl moieties, which contribute to its diverse biological activities.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran-2-yl Thiazole: This step involves the reaction of benzofuran with thiazole under specific conditions to form the benzofuran-2-yl thiazole intermediate.

    Coupling with Benzhydryl Urea: The intermediate is then coupled with benzhydryl urea in the presence of a suitable catalyst to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibiotics.

    Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects.

    Modulate Signaling Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea can be compared with other similar compounds, such as:

    Benzofuran Derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Thiazole Derivatives: Compounds containing the thiazole ring also show significant biological activities and are used in various therapeutic applications.

    Benzhydryl Urea Derivatives: These compounds are known for their stability and reactivity, making them useful in both medicinal and industrial applications.

Properties

IUPAC Name

1-benzhydryl-3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c29-24(27-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18)28-25-26-20(16-31-25)22-15-19-13-7-8-14-21(19)30-22/h1-16,23H,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFVEZRXDGKSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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